molecular formula C20H21Br2N3O5 B11106411 (3E)-3-{[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazono}-N-(2-methoxyphenyl)butanamide

(3E)-3-{[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazono}-N-(2-methoxyphenyl)butanamide

Cat. No.: B11106411
M. Wt: 543.2 g/mol
InChI Key: ZLARAILXMZPQQJ-WYMPLXKRSA-N
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Description

(3E)-3-{[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazono}-N-(2-methoxyphenyl)butanamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, dibromo, and hydrazono groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazono}-N-(2-methoxyphenyl)butanamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 2,4-dibromo-6-methoxyphenol and 2-methoxyphenylamine.

    Formation of Acetylhydrazone: The 2,4-dibromo-6-methoxyphenol is reacted with acetic anhydride to form the acetyl derivative, which is then treated with hydrazine hydrate to yield the acetylhydrazone intermediate.

    Condensation Reaction: The acetylhydrazone intermediate is then condensed with 2-methoxyphenylamine in the presence of a suitable catalyst, such as acetic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazono groups.

    Reduction: Reduction reactions can target the dibromo groups, potentially converting them to less reactive forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with fewer bromine atoms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Activity: Studies have shown potential antimicrobial properties, making it a candidate for developing new antibiotics.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, useful in biochemical research.

Medicine

    Drug Development: The compound’s unique structure makes it a potential lead compound for drug discovery, particularly in targeting specific biological pathways.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (3E)-3-{[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazono}-N-(2-methoxyphenyl)butanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[(2,4-dichloro-6-methoxyphenoxy)acetyl]hydrazono}-N-(2-methoxyphenyl)butanamide
  • (3E)-3-{[(2,4-difluoro-6-methoxyphenoxy)acetyl]hydrazono}-N-(2-methoxyphenyl)butanamide

Uniqueness

  • Functional Groups : The presence of dibromo groups in (3E)-3-{[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazono}-N-(2-methoxyphenyl)butanamide distinguishes it from its dichloro and difluoro analogs, potentially leading to different reactivity and biological activity.
  • Reactivity : The dibromo groups may confer unique reactivity patterns, making this compound particularly interesting for specific chemical transformations and biological interactions.

Properties

Molecular Formula

C20H21Br2N3O5

Molecular Weight

543.2 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene]-N-(2-methoxyphenyl)butanamide

InChI

InChI=1S/C20H21Br2N3O5/c1-12(8-18(26)23-15-6-4-5-7-16(15)28-2)24-25-19(27)11-30-20-14(22)9-13(21)10-17(20)29-3/h4-7,9-10H,8,11H2,1-3H3,(H,23,26)(H,25,27)/b24-12+

InChI Key

ZLARAILXMZPQQJ-WYMPLXKRSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1Br)Br)OC)/CC(=O)NC2=CC=CC=C2OC

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1Br)Br)OC)CC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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